molecular formula C21H19N3O6 B10927077 6-(furan-2-yl)-3-methyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-3-methyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10927077
M. Wt: 409.4 g/mol
InChI Key: IBYSMAXCEYMYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-FURYL)-3-METHYL-N~4~-(3,4,5-TRIMETHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a furan ring, a methyl group, and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-(2-FURYL)-3-METHYL-N~4~-(3,4,5-TRIMETHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Furan Ring: The furan ring is introduced through a substitution reaction.

    Attachment of the Trimethoxyphenyl Group: This step involves the coupling of the trimethoxyphenyl group to the core structure using suitable reagents and catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

6-(2-FURYL)-3-METHYL-N~4~-(3,4,5-TRIMETHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2-FURYL)-3-METHYL-N~4~-(3,4,5-TRIMETHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-FURYL)-3-METHYL-N~4~-(3,4,5-TRIMETHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-(2-FURYL)-3-METHYL-N~4~-(3,4,5-TRIMETHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 6-(2-FURYL)-3-METHYL-N~4~-(3,4,5-TRIMETHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H19N3O6

Molecular Weight

409.4 g/mol

IUPAC Name

6-(furan-2-yl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H19N3O6/c1-11-18-13(10-14(15-6-5-7-29-15)23-21(18)30-24-11)20(25)22-12-8-16(26-2)19(28-4)17(9-12)27-3/h5-10H,1-4H3,(H,22,25)

InChI Key

IBYSMAXCEYMYED-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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